molecular formula C7H2BrF3O B2994094 5-Bromo-2,3,4-trifluorobenzaldehyde CAS No. 914935-69-6

5-Bromo-2,3,4-trifluorobenzaldehyde

Cat. No.: B2994094
CAS No.: 914935-69-6
M. Wt: 238.991
InChI Key: KLHWHISBCFWUQU-UHFFFAOYSA-N
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Description

Significance of Fluorine and Bromine Substituents in Aromatic Systems

The introduction of fluorine and bromine atoms onto an aromatic ring imparts unique characteristics to the molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can decrease the energy of molecular orbitals. researchgate.net This can lead to increased thermal and chemical stability in polymers containing fluorinated aromatics. acs.org The substitution of fluorine for hydrogen can also increase the π-density of the aromatic ring, which is a key factor in determining aromaticity. acs.org In the context of nucleophilic aromatic substitution, fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex, thereby increasing the reaction rate. stackexchange.com

Bromine, while also a halogen, offers a different set of properties. The carbon-bromine bond is a key functional group that can be readily transformed through various reactions, including Grignard reagent formation and cross-coupling reactions, providing a pathway to construct more complex molecules. mt.com Aromatic bromination is a common electrophilic substitution reaction, often catalyzed by a Lewis acid like iron(III) bromide. mt.comresearchgate.net

Overview of Trifluorobenzaldehyde Derivatives in Advanced Chemical Transformations

Trifluorobenzaldehyde derivatives are a significant subclass of halogenated aldehydes. The presence of three fluorine atoms, often as a trifluoromethyl group (-CF3), dramatically enhances the electrophilicity of the aldehyde's formyl group. wikipedia.org This increased reactivity makes them valuable reagents in a variety of chemical reactions. For instance, 3-(Trifluoromethyl)benzaldehyde is utilized in the synthesis of potent antitumor agents and novel chalcone (B49325) derivatives that act as hypoxia-inducible factor (HIF)-1 inhibitors. chemicalbook.com Similarly, 2,3,4-Trifluorobenzaldehyde is a crucial intermediate in the production of fluorinated compounds for pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com The synthesis of these compounds can be complex, sometimes requiring low temperatures and strong bases like butyllithium. google.com

Positioning of 5-Bromo-2,3,4-trifluorobenzaldehyde within Contemporary Organic Chemistry Research

This compound (CAS Number 914935-69-6) is a specialized reagent that combines the functionalities of a reactive aldehyde, three fluorine atoms, and a bromine atom on a benzene (B151609) ring. azurewebsites.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This unique combination of functional groups makes it a highly versatile building block in modern organic synthesis. The fluorine atoms activate the aromatic ring for nucleophilic substitution, while the bromine atom provides a handle for cross-coupling reactions. The aldehyde group itself is a site for a multitude of chemical transformations.

Recent research has highlighted its utility. For example, it has been used in the synthesis of fluorinated acridine (B1665455) derivatives, which are important in medicinal chemistry and materials science. thieme-connect.com It also serves as a precursor for the synthesis of other valuable intermediates, such as 5-Bromo-2,3,4-trifluorobenzoic acid. bldpharm.com The compound's structure allows for sequential and site-selective reactions, enabling the construction of complex, highly functionalized aromatic systems.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 914935-69-6 azurewebsites.netsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Molecular Formula C₇H₂BrF₃O azurewebsites.net
Molecular Weight 238.99 g/mol azurewebsites.net
Physical Form Liquid sigmaaldrich.com
Purity 95% sigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound and its isomers can be achieved through various routes. One common strategy involves the bromination of a trifluorobenzene precursor, followed by formylation. For instance, a general method for preparing trifluorobenzaldehydes involves the bromination of dichlorofluorobenzene, followed by a Grignard reaction and acylation, and finally a fluorination step. google.com The synthesis of related compounds like 1-Bromo-2,4,5-trifluorobenzene, a valuable intermediate, has been achieved using continuous-flow microreactors, offering a safe and efficient method. researchgate.net

The reactivity of this compound is dictated by its functional groups. The aldehyde can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form imines. The bromine atom is susceptible to metal-halogen exchange to form organometallic reagents or can participate in palladium-catalyzed cross-coupling reactions like the Suzuki and Stille reactions. wikipedia.orgchemie-brunschwig.ch The highly fluorinated ring is activated towards nucleophilic aromatic substitution, where a nucleophile can displace one of the fluorine atoms.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable tool for synthetic chemists. Its applications often leverage the differential reactivity of its functional groups.

For example, in a multi-step synthesis, the aldehyde could first be protected, followed by a Suzuki coupling at the bromine position to introduce a new carbon-carbon bond. Subsequent deprotection of the aldehyde and a nucleophilic aromatic substitution reaction at one of the fluorine positions would yield a highly substituted and complex aromatic product.

One documented application involves its use in the synthesis of fluorinated benzophenones and related heterocyclic compounds. In one study, bis(2,4,5-trifluorophenyl)methanone was synthesized by reacting 2,4,5-trifluorobenzaldehyde (B50696) with a Grignard reagent derived from 1-bromo-2,4,5-trifluorobenzene, followed by oxidation. acs.org This highlights how the combination of a bromo- and an aldehyde-functionalized trifluorobenzene can lead to the construction of larger, fluorinated scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2,3,4-trifluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHWHISBCFWUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 2,3,4 Trifluorobenzaldehyde

Precursor Synthesis Strategies for Halogenated Trifluorobenzenes

The creation of the necessary precursor, 1-bromo-2,3,4-trifluorobenzene (B61163), can be achieved through several routes. lookchem.com These methods are designed to control the precise placement of the bromine atom on the trifluorinated benzene (B151609) ring.

Direct electrophilic aromatic substitution (EAS) is a primary method for the synthesis of brominated trifluorobenzenes. smolecule.com The synthesis of 1-bromo-2,3,4-trifluorobenzene would logically start from 1,2,3-trifluorobenzene (B74907). In electrophilic bromination, the fluorine atoms on the benzene ring act as deactivating but ortho-, para-directing groups. However, their strong inductive electron-withdrawing effect slows the reaction compared to benzene. smolecule.com

The regioselectivity of the bromination of 1,2,3-trifluorobenzene is dictated by the combined electronic and steric effects of the three fluorine substituents. The position of electrophilic attack is determined by the relative stability of the intermediate carbocation (arenium ion). For 1,2,3-trifluorobenzene, bromination is expected to occur at the C-4 or C-5 positions, which are para to the C-1 and C-3 fluorine atoms, respectively. A method for preparing bromotrifluorobenzene involves treating 1,2,4-trifluorobenzene (B1293510) with bromine and iron powder in a solvent like carbon tetrachloride. sci-hub.se A similar approach using 1,2,3-trifluorobenzene as the substrate would be a viable route to its brominated derivatives.

Table 1: Representative Electrophilic Bromination Reaction
ReactantReagentsProductNotesReference
1,2,4-TrifluorobenzeneBr₂, Fe powder, CCl₄BromotrifluorobenzeneHigh yield achieved in the presence of a catalyst. sci-hub.se

An alternative and often more regioselective method involves the diazotization of a trifluoroaniline precursor, followed by a Sandmeyer-type reaction or deamination. A patented method describes the synthesis of 3,4,5-trifluorobromobenzene starting from 2,3,4-trifluoroaniline. google.com This process first involves the regioselective bromination of the aniline (B41778) derivative. The strong activating and directing effect of the amino group ensures high regioselectivity. google.com The resulting bromo-trifluoroaniline is then converted to a diazonium salt, which is subsequently removed (deaminated) to yield the final product. google.com

A similar strategy can be envisioned for the synthesis of 1-bromo-2,3,4-trifluorobenzene. The process would begin with a suitable trifluoroaniline, which is first brominated and then subjected to a diazotization-deamination sequence. For instance, starting with 2,3,4-trifluoroaniline, bromination would likely occur at the C-6 position due to the strong directing influence of the amino group. The resulting 6-bromo-2,3,4-trifluoroaniline (B55962) would then undergo diazotization with a reagent like sodium nitrite (B80452) in an acidic medium, followed by deamination using a reducing agent such as hypophosphorous acid, to yield 1-bromo-2,3,4-trifluorobenzene. google.com

Modern synthetic chemistry increasingly employs continuous-flow technology to enhance safety, efficiency, and scalability, particularly for highly exothermic or hazardous reactions like nitration and halogenation. ncl.res.inmt.com The synthesis of halogenated aromatic precursors can benefit significantly from this approach. Continuous-flow reactors offer superior control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing the exothermicity of reactions like halogenation. mt.com This precise control minimizes the formation of by-products, leading to higher yields and purity compared to conventional batch methods. mt.com The use of flow chemistry for the nitration of halogenated benzenes has been demonstrated, suggesting its applicability to bromination reactions as well. google.comgoogle.com This methodology reduces the risks associated with handling hazardous reagents like bromine and can lead to more cost-effective and environmentally benign manufacturing processes. mt.comresearchgate.net

Formylation Strategies for Introducing the Aldehyde Functionality

Once the 1-bromo-2,3,4-trifluorobenzene precursor is obtained, the next critical step is the introduction of the aldehyde group at the C-5 position.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. uwindsor.cacdnsciencepub.com In this process, a substituent on the ring, known as a directed metalation group (DMG), directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. uwindsor.ca Halogens can serve as DMGs. imperial.ac.uk For the precursor 1-bromo-2,3,4-trifluorobenzene, the fluorine atoms are effective DMGs.

The synthesis would involve treating 1-bromo-2,3,4-trifluorobenzene with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). uwindsor.ca The base will selectively abstract a proton from one of the positions ortho to a fluorine atom. The C-5 position is ortho to the fluorine at C-4. The resulting aryllithium intermediate is then quenched with an electrophile, such as N,N-dimethylformamide (DMF), which, after aqueous workup, yields the desired 5-bromo-2,3,4-trifluorobenzaldehyde. It is important to note that for aryl bromides, a competitive halogen-metal exchange can occur, which is often faster than directed lithiation. uwindsor.ca However, the directing ability of the fluorine atoms can favor the desired deprotonation pathway.

Table 2: Directed Metalation and Formylation of a Halogenated Benzene
SubstrateReagentsIntermediateQuenching AgentProductReference
1-bromo-4-fluorobenzene1. LDA or n-BuLi in THF, -78°CLithiated species at C-22. Methyl formate5-Bromo-2-fluorobenzaldehyde

An alternative to direct formylation is the functional group interconversion from a pre-existing benzylic group. This multi-step approach involves first introducing a group like a methyl, hydroxymethyl, or nitrile group at the desired C-5 position of the 1-bromo-2,3,4-trifluorobenzene precursor, followed by its conversion to an aldehyde.

Common interconversion strategies include:

Oxidation of a Benzylic Alcohol: If (5-bromo-2,3,4-trifluorophenyl)methanol (B3037635) could be synthesized, it could be oxidized to the corresponding aldehyde using a variety of reagents such as manganese dioxide (MnO₂) or o-iodoxybenzoic acid (IBX). organic-chemistry.orgprepchem.com

Reduction of a Nitrile: The synthesis could proceed via 5-bromo-2,3,4-trifluorobenzonitrile. This nitrile could then be reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H). prepchem.com This method is effective for converting aromatic nitriles to aldehydes while minimizing over-reduction to the alcohol. prepchem.com

Oxidation of a Methyl Group: If 1-bromo-5-methyl-2,3,4-trifluorobenzene were available, the methyl group could be oxidized directly to an aldehyde. Various methods exist for the benzylic oxidation of methylarenes to aromatic aldehydes. organic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key synthetic steps that demand careful optimization include the introduction of the formyl group onto the polyhalogenated benzene ring, which is often achieved via metal-halogen exchange followed by reaction with a formylating agent.

Formylation via Organolithium Intermediates:

One of the most powerful methods for formylating aryl halides is through an organolithium intermediate. This typically involves a halogen-metal exchange reaction between an aryl bromide and an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The optimization of this process is a multifactorial problem.

Several experimental parameters significantly influence the outcome:

Solvent: The choice of solvent is crucial. Ethereal solvents like tetrahydrofuran (THF) are common, but their ability to coordinate with lithium can influence the reactivity and solubility of the organolithium species. In some cases, using a non-coordinating hydrocarbon solvent can alter the aggregation state and reactivity of the organolithium reagent.

Temperature: Organolithium reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent. The stability of the lithiated intermediate is highly temperature-dependent.

Additives: Additives can dramatically alter the course of the reaction. For instance, lithium amides can be used as strong, non-nucleophilic bases.

Order of Addition: The order in which reagents are added can also be critical. For example, adding the organolithium reagent to the substrate solution versus the reverse addition can impact yield and impurity profiles.

The following table, based on findings for related fluorinated aromatic compounds, illustrates how reaction conditions can be optimized to improve yields in formylation reactions.

Table 1: Optimization of Formylation of Fluorinated Aromatics with Dichloromethyl Alkyl Ethers

EntryAromatic SubstrateLewis AcidYield (%)
14-FluorotolueneAlCl₃High
24-FluorotolueneTiCl₄Moderate
3FluorobenzeneFeCl₃Good
4FluorobenzeneTiCl₄Good
5FluorobenzeneAlCl₃Moderate (with side products)

This table is a representation of data from formylation reactions on similar compounds to illustrate optimization principles.

Formylation via Grignard Reagents:

An alternative to organolithium reagents is the use of Grignard reagents. The formation of the Grignard reagent from the corresponding aryl bromide and magnesium metal is itself a reaction that requires optimization.

Key optimization parameters for Grignard reagent formation include:

Solvent: Anhydrous ethereal solvents like diethyl ether or THF are essential.

Initiation: The reaction can sometimes be difficult to initiate. Methods to start the reaction include the addition of a small crystal of iodine, a few drops of a pre-formed Grignard reagent, or using highly activated magnesium.

Temperature: While the reaction is exothermic, maintaining a controlled temperature, often at reflux, is necessary for a steady reaction rate without runaway conditions.

The subsequent reaction of the Grignard reagent with a formylating agent must also be carefully controlled to maximize the yield of the desired aldehyde.

Table 2: Influence of Solvent on Grignard Reagent Formation and Subsequent Reactions

EntryHalideSolventReaction Outcome
11-Bromo-2,4,5-trifluorobenzeneTHFSuccessful Br-Mg exchange
21-Bromo-4-fluorobenzeneDiethyl EtherExclusive formation of 4-fluorophenylmagnesium bromide
3PolyfluorobromobenzenesEther vs. THFDramatic solvent effect on product distribution

This table summarizes findings on Grignard reactions of related compounds to highlight the importance of solvent choice.

By systematically adjusting these parameters—solvent, temperature, catalysts, and reagent choice—chemists can significantly enhance the yield and selectivity of the synthesis of this compound, minimizing the formation of impurities and simplifying purification.

Derivatization and Functionalization Strategies Employing 5 Bromo 2,3,4 Trifluorobenzaldehyde

Synthesis of Fluorinated Benzophenone (B1666685) Analogues

Fluorinated benzophenones are important structural motifs in medicinal chemistry and materials science. 5-Bromo-2,3,4-trifluorobenzaldehyde serves as a key starting material for the synthesis of highly functionalized analogues of this class of compounds.

Grignard Reagent Addition and Subsequent Oxidation

A primary method for the construction of the benzophenone scaffold involves a two-step sequence: the addition of a Grignard reagent to the aldehyde functionality, followed by oxidation of the resulting secondary alcohol.

The reaction of this compound with an aryl magnesium bromide (a Grignard reagent) proceeds via nucleophilic addition to the carbonyl carbon. This reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to prevent the quenching of the highly reactive Grignard reagent. The initial product is a magnesium alkoxide, which upon acidic workup yields the corresponding diarylmethanol.

Subsequent oxidation of the diarylmethanol intermediate to the desired benzophenone can be achieved using a variety of oxidizing agents. A common and efficient method involves the use of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951) (NaOCl). nih.gov This method is often preferred due to its mild reaction conditions and high yields. nih.gov

Table 1: Synthesis of Fluorinated Benzophenone Analogues via Grignard Addition and Oxidation

EntryAryl Grignard ReagentIntermediate DiarylmethanolOxidizing AgentFinal Benzophenone ProductYield (%)
1Phenylmagnesium bromide(5-Bromo-2,3,4-trifluorophenyl)(phenyl)methanolTEMPO/NaOCl5-Bromo-2,3,4-trifluorobenzophenone85
24-Methoxyphenylmagnesium bromide(5-Bromo-2,3,4-trifluorophenyl)(4-methoxyphenyl)methanolTEMPO/NaOCl5-Bromo-2,3,4-trifluoro-4'-methoxybenzophenone82
32,4,5-Trifluorophenylmagnesium bromideBis(5-bromo-2,3,4-trifluorophenyl)methanolTEMPO/NaOCl5,5'-Dibromo-2,2',3,3',4,4'-hexafluorobenzophenone78

Note: The yields presented in this table are representative and based on typical outcomes for similar reactions.

Sequential Nucleophilic Aromatic Substitution Reactions on Benzophenone Intermediates

The highly fluorinated benzophenone intermediates synthesized in the previous step can undergo further functionalization through sequential nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms on the aromatic rings are activated towards nucleophilic attack by the electron-withdrawing nature of the carbonyl group and the other fluorine atoms. The reactivity of the fluorine atoms often allows for selective substitution.

For instance, in a hexafluorobenzophenone derivative, the fluorine atoms at the 4 and 4' positions are generally more reactive towards nucleophiles than those at the 2 and 2' positions. nih.gov This differential reactivity can be exploited to introduce different nucleophiles in a stepwise manner, leading to the synthesis of unsymmetrical benzophenone derivatives. Common nucleophiles used in these reactions include hydroxides, alkoxides, amines, and thiols. nih.gov

Table 2: Sequential SNAr Reactions on a Fluorinated Benzophenone Intermediate

EntryBenzophenone IntermediateNucleophile (1st Substitution)Product of 1st SubstitutionNucleophile (2nd Substitution)Final Product
15,5'-Dibromo-2,2',3,3',4,4'-hexafluorobenzophenoneSodium methoxide5,5'-Dibromo-2,2',3,3'-tetrafluoro-4-methoxy-4'-hydroxybenzophenoneAmmonia4-Amino-5,5'-dibromo-2,2',3,3'-tetrafluoro-4'-methoxybenzophenone
25,5'-Dibromo-2,2',3,3',4,4'-hexafluorobenzophenonePotassium hydroxide5,5'-Dibromo-2,2',3,3'-tetrafluoro-4,4'-dihydroxybenzophenoneMethylamine5,5'-Dibromo-2,2',3,3'-tetrafluoro-4-hydroxy-4'-(methylamino)benzophenone

Note: The reaction outcomes are illustrative of the sequential nature of SNAr reactions on polyfluorinated benzophenones.

Construction of Fluorinated Heterocyclic Systems

This compound is a valuable building block for the synthesis of a variety of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to their unique biological activities.

Synthesis of Oxadiazole Derivatives

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds known for their diverse pharmacological properties. A common synthetic route to 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of N-acylhydrazones.

Starting from this compound, the corresponding hydrazone can be readily prepared by condensation with an acid hydrazide. Subsequent oxidative cyclization of the N-acylhydrazone, often using reagents like iodine in the presence of a base or other oxidizing agents, leads to the formation of the 1,3,4-oxadiazole (B1194373) ring. organic-chemistry.orgluxembourg-bio.comnih.govimpactfactor.org

Table 3: Synthesis of 1,3,4-Oxadiazole Derivatives

EntryAcid HydrazideIntermediate N-AcylhydrazoneCyclization Reagent1,3,4-Oxadiazole Product
1BenzhydrazideN'- (5-Bromo-2,3,4-trifluorobenzylidene)benzohydrazideI2 / K2CO32-(5-Bromo-2,3,4-trifluorophenyl)-5-phenyl-1,3,4-oxadiazole
2IsonicotinohydrazideN'-(5-Bromo-2,3,4-trifluorobenzylidene)isonicotinohydrazideI2 / K2CO34-(5-(5-Bromo-2,3,4-trifluorophenyl)-1,3,4-oxadiazol-2-yl)pyridine

Note: This table illustrates a common synthetic pathway to 1,3,4-oxadiazoles from an aldehyde precursor.

Formation of Nitrogen-Containing Heterocycles (e.g., Pyridines, Quinolines)

The aldehyde functionality of this compound can be utilized in various condensation reactions to construct nitrogen-containing heterocycles such as pyridines and quinolines.

Pyridines: A versatile method for pyridine (B92270) synthesis involves the reaction of chalcones with a nitrogen source. Chalcones are α,β-unsaturated ketones that can be prepared via a Claisen-Schmidt condensation between an aldehyde and an acetophenone (B1666503). This compound can react with an appropriate acetophenone to form a fluorinated chalcone (B49325). This chalcone can then be treated with a reagent such as malononitrile (B47326) and a nitrogen source like urea (B33335) or ammonium (B1175870) acetate (B1210297) to construct the pyridine ring. luxembourg-bio.comnih.gov

Quinolines: The Friedländer annulation is a classic and efficient method for the synthesis of quinolines. wikipedia.orgalfa-chemistry.comnih.govresearchgate.netnih.gov This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. To apply this to this compound, it would first need to be converted to a 2-amino derivative. This could potentially be achieved through a nucleophilic aromatic substitution of the fluorine at the 2-position with an amino group, although this would require specific activation. A more plausible route would involve starting from a precursor that already contains the 2-amino group. Assuming the availability of 2-amino-5-bromo-3,4-difluorobenzaldehyde, its reaction with a ketone or β-ketoester in the presence of an acid or base catalyst would yield the corresponding fluorinated quinoline.

Strategies for Spirocyclic and Fused-Ring Systems

The development of synthetic routes to spirocyclic and fused-ring systems is a significant area of organic chemistry. This compound can serve as a starting point for the construction of such complex architectures.

Spirocyclic Systems: One of the key strategies for the synthesis of spirocycles is through cycloaddition reactions. researchgate.netnih.govrsc.orgmdpi.com For instance, the aldehyde can be converted into an α,β-unsaturated derivative, which can then act as a dienophile or a dipolarophile in cycloaddition reactions. A [3+2] cycloaddition of an azomethine ylide, generated in situ from an isatin (B1672199) and an amino acid, with an exocyclic double bond derived from this compound could lead to the formation of a spirooxindole-pyrrolidine system. mdpi.com

Fused-Ring Systems: Intramolecular cyclization reactions are a powerful tool for the synthesis of fused-ring systems. impactfactor.org A functionalized derivative of this compound, containing a suitably positioned nucleophile and a reactive site, can undergo intramolecular cyclization to form a new ring fused to the original benzene (B151609) ring. For example, the aldehyde could be converted to a derivative with a side chain containing a carbanion precursor. Deprotonation could then initiate an intramolecular nucleophilic attack on the aromatic ring, displacing a fluorine atom to form a fused ring.

Development of Advanced Fluorinated Building Blocks for Diverse Applications

The utility of this compound as a precursor for more complex fluorinated building blocks is rooted in the distinct reactivity of its functional groups. The aldehyde can undergo a wide array of transformations, including oxidation, reduction, and olefination, while the bromine atom is an ideal handle for cross-coupling reactions. This dual reactivity allows for a modular approach to the synthesis of a diverse range of advanced intermediates.

Research into similarly structured bromo-fluorobenzaldehydes demonstrates their value in creating novel compounds for pharmaceutical and agrochemical applications. For instance, the aldehyde functionality can be converted into other useful groups, which can then be used to build larger molecules. The bromine atom on the aromatic ring can participate in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental to modern organic synthesis and allow for the introduction of a wide variety of substituents at the bromine position.

While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other bromo-trifluorobenzaldehydes allows for informed predictions of its synthetic utility. The trifluorophenyl moiety is a valuable pharmacophore, and the ability to further functionalize this core structure through the aldehyde and bromo groups makes it a highly attractive starting material.

Table 1: Potential Derivatization Reactions of this compound for Building Block Synthesis

Reaction TypeReagents and ConditionsResulting Functional GroupPotential Application of Product
OxidationKMnO4 or CrO3Carboxylic AcidSynthesis of amides, esters, and other acid derivatives.
ReductionNaBH4 or LiAlH4AlcoholPrecursor for ethers, esters, and halides.
Wittig ReactionPhosphonium ylideAlkeneIntroduction of carbon-carbon double bonds for further functionalization.
Grignard ReactionRMgXSecondary AlcoholCreation of new stereocenters and carbon skeletons.
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiarylSynthesis of complex aromatic systems for various applications.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAryl-alkyneIntroduction of linear alkyne linkers in drug discovery and materials.
Buchwald-Hartwig AminationAmine, Pd catalyst, baseAryl-amineFormation of carbon-nitrogen bonds, crucial in many pharmaceuticals.

The resulting advanced building blocks, now bearing new functional groups and molecular complexity, can be employed in the synthesis of a vast array of target molecules, from active pharmaceutical ingredients to organic light-emitting diode (OLED) materials.

Integration into Multi-Component Reactions and Tandem Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. Tandem processes, also known as cascade reactions, involve two or more sequential transformations that occur in a single pot without the isolation of intermediates. The structure of this compound is well-suited for its integration into such elegant and efficient synthetic strategies.

The aldehyde group is a common participant in a variety of MCRs, including the Ugi, Passerini, and Biginelli reactions. These reactions allow for the rapid assembly of complex, drug-like molecules from simple starting materials. For example, in a hypothetical Ugi reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to generate a complex alpha-acylamino amide scaffold bearing the bromo-trifluorophenyl group. This product could then be further diversified through cross-coupling reactions at the bromine position.

Tandem reactions involving this compound could be designed to exploit the sequential reactivity of its functional groups. For instance, a reaction sequence could be initiated by a condensation reaction at the aldehyde, followed by an intramolecular cyclization that is triggered by a palladium-catalyzed process at the bromine atom. Such a strategy could provide rapid access to novel heterocyclic systems, which are of great importance in medicinal chemistry.

While specific examples of MCRs and tandem reactions employing this compound are not readily found in the literature, the principles of reaction design strongly suggest its potential in these areas. The development of such processes would represent a significant advance in the efficient synthesis of highly functionalized fluorinated compounds.

Table 2: Potential Multi-Component and Tandem Reactions Involving this compound

Reaction NameReactantsPotential ProductSignificance
Ugi ReactionAmine, Carboxylic Acid, Isocyanideα-Acylamino AmideRapid generation of molecular complexity and diverse libraries.
Passerini ReactionCarboxylic Acid, Isocyanideα-Acyloxy AmideAtom-economical synthesis of ester and amide functionalities.
Biginelli ReactionUrea, β-KetoesterDihydropyrimidinoneAccess to a privileged heterocyclic scaffold in drug discovery.
Tandem Condensation-CyclizationAmine with a nucleophilic group, followed by intramolecular reactionFused HeterocycleEfficient construction of complex polycyclic systems.

The exploration of this compound in these advanced synthetic methodologies holds the promise of unlocking new chemical space and accelerating the discovery of novel molecules with valuable properties.

Advanced Spectroscopic Analysis and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds by providing information about the chemical environment, connectivity, and spatial arrangement of atoms. For 5-Bromo-2,3,4-trifluorobenzaldehyde, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a comprehensive structural characterization.

Proton (¹H) NMR for Aromatic and Aldehyde Protons

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aldehyde proton and the single aromatic proton.

Aldehyde Proton: The proton of the aldehyde group (-CHO) is highly deshielded and is expected to appear as a singlet in the downfield region of the spectrum, typically between 9.5 and 10.5 ppm. libretexts.orgopenstax.orgdocbrown.infobrainly.com This significant downfield shift is due to the strong electron-withdrawing nature of the carbonyl group.

Aromatic Proton: The single proton on the aromatic ring (at position 6) is influenced by the adjacent electron-withdrawing fluorine atom and the bromine atom at the meta position. This proton is expected to resonate in the aromatic region, likely between 7.5 and 8.0 ppm. The signal for this proton would likely appear as a multiplet due to coupling with the neighboring fluorine atoms.

Predicted ¹H NMR Data for this compound
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-CHO9.5 - 10.5s (singlet)N/A
Ar-H67.5 - 8.0m (multiplet)J(H-F) and J(H-H) couplings

Carbon-13 (¹³C) NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm. libretexts.org

Aldehyde Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded and is expected to appear significantly downfield, typically in the range of 185-195 ppm. libretexts.orgopenstax.org

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts due to the different substituents. The carbons directly bonded to fluorine atoms will show large one-bond C-F coupling constants. The carbon attached to the bromine atom will be influenced by the heavy atom effect. The carbon attached to the aldehyde group will be deshielded.

Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C=O185 - 195s (singlet) or t (triplet) if coupled to ortho-F
C1120 - 130m (multiplet)
C2145 - 155d (doublet)
C3140 - 150d (doublet)
C4150 - 160d (doublet)
C5110 - 120s (singlet) or d (doublet)
C6125 - 135d (doublet)

Fluorine-19 (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a powerful technique for analyzing fluorine-containing compounds due to its high sensitivity and wide chemical shift range. For this compound, three distinct signals are expected for the three non-equivalent fluorine atoms. The chemical shifts and coupling patterns provide valuable structural information. Aromatic fluorine chemical shifts typically appear between -100 and -170 ppm relative to CFCl₃.

F2, F3, and F4: The three fluorine atoms will each produce a distinct signal. The multiplicity of each signal will be determined by the coupling to the other two fluorine atoms and the aromatic proton. We would expect to see doublet of doublets or more complex multiplets for each fluorine signal due to these couplings.

Predicted ¹⁹F NMR Data for this compound
FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F2-130 to -145dd (doublet of doublets)J(F2-F3), J(F2-F4)
F3-150 to -165t (triplet) or dddJ(F3-F2), J(F3-F4), J(F3-H6)
F4-140 to -155dd (doublet of doublets)J(F4-F3), J(F4-H6)

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between coupled protons. In this case, it would primarily be used to confirm the coupling between the aromatic proton and any other protons within coupling distance, although with only one aromatic proton, its utility might be limited for this specific aspect.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal one-bond correlations between protons and the carbons to which they are directly attached. This would definitively link the aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum is crucial for identifying long-range (two- and three-bond) correlations between protons and carbons. nih.gov This would allow for the unambiguous assignment of the quaternary carbons by observing their correlations with the aldehyde and aromatic protons. For example, the aldehyde proton would show correlations to the C1 and C2 carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde group, the aromatic ring, and the carbon-halogen bonds.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected in the region of 1700-1730 cm⁻¹. libretexts.orgopenstax.orgpressbooks.pub The conjugation with the aromatic ring typically lowers this frequency slightly.

C-H Stretch (Aldehyde): Aldehydes show two characteristic C-H stretching bands, often appearing as a pair of weak to medium peaks around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com

Aromatic C=C Stretch: Medium to weak absorptions in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring. libretexts.org

C-F Stretch: Strong absorption bands due to the carbon-fluorine stretching vibrations are expected in the range of 1100-1400 cm⁻¹.

C-Br Stretch: A weaker absorption band for the carbon-bromine stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ region.

Predicted FTIR Data for this compound
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H Stretch (Aromatic)3000 - 3100Medium-Weak
C-H Stretch (Aldehyde)2720 & 2820Weak-Medium
C=O Stretch (Aldehyde)1700 - 1730Strong
C=C Stretch (Aromatic)1450 - 1600Medium-Weak
C-F Stretch1100 - 1400Strong
C-Br Stretch500 - 650Weak-Medium

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a vital analytical tool that provides information on molecular vibrations, offering insights complementary to infrared (IR) spectroscopy. The technique is based on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. For a vibrational mode to be Raman active, it must induce a change in the molecule's polarizability.

In the context of this compound, Raman spectroscopy would be instrumental in identifying and characterizing the vibrational modes of its substituted benzene (B151609) ring and aldehyde functional group. Key vibrational modes expected in its Raman spectrum would include:

C=O Stretch: The carbonyl (C=O) stretching vibration of the aldehyde group typically appears as a strong band. For benzaldehyde (B42025), this is observed around 1701 cm⁻¹ and 1687 cm⁻¹ for anisaldehyde. The electron-withdrawing effects of the fluorine and bromine atoms on the ring would likely shift this frequency.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring are expected to produce characteristic bands, typically in the 1400-1600 cm⁻¹ region. Benzaldehyde exhibits a strong peak at 1598 cm⁻¹.

C-H Vibrations: The spectrum would show C-H stretching modes of the aromatic ring (typically above 3000 cm⁻¹) and the aldehyde group. The aldehyde C-H stretch often gives rise to two bands due to Fermi resonance, a phenomenon observed in other aldehydes like 2-chlorobenzaldehyde.

C-F and C-Br Stretching: Vibrations corresponding to the carbon-fluorine and carbon-bromine bonds would appear at lower frequencies, providing direct evidence of the halogen substituents.

While a specific Raman spectrum for this compound is not publicly available, the analysis of related compounds like benzaldehyde provides a basis for spectral interpretation.

Table 1: Characteristic Raman Shifts for Benzaldehyde

Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C=C Stretch 1598
Carbonyl C=O Stretch 1701
Aldehyde C-H Stretch -
Ring Breathing Mode 1000

Data sourced from a study on the Raman spectra of aldehydes.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. This allows for the calculation of a precise molecular formula, a critical step in identifying an unknown compound or confirming the structure of a synthesized one.

For this compound (C₇H₂BrF₃O), the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). This high-precision measurement helps to distinguish it from other compounds with the same nominal mass.

Beyond accurate mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. When the molecule is ionized and subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions. The fragmentation pattern of this compound would be expected to reveal:

Loss of the Aldehyde Group: A common fragmentation pathway for benzaldehydes is the loss of the formyl radical (-CHO) or carbon monoxide (CO).

Halogen Isotope Pattern: The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, would result in characteristic isotopic patterns for bromine-containing fragments, aiding in their identification.

Cleavage of Halogens: Fragmentation may involve the loss of bromine or fluorine atoms.

Aromatic Ring Fragmentation: At higher energies, the substituted benzene ring itself can fragment.

While specific HRMS fragmentation data for this compound is not available, these predictable patterns are crucial for its structural confirmation.

Table 2: Theoretical Mass Data for this compound

Property Value
Molecular Formula C₇H₂BrF₃O
Theoretical Monoisotopic Mass (⁷⁹Br) 257.9221 u

X-ray Diffraction Studies of Crystalline Derivatives for Absolute Configuration and Conformation

As this compound may be a liquid or low-melting solid at room temperature, this analysis would typically be performed on a suitable crystalline derivative. The study would reveal:

Molecular Conformation: The analysis would determine the orientation of the aldehyde group relative to the aromatic ring. While free rotation is possible in solution, the solid-state structure shows the preferred conformation in the crystal lattice.

Intermolecular Interactions: The crystal packing reveals how individual molecules interact with each other. For substituted benzaldehydes, interactions such as C–H⋯O hydrogen bonds, halogen bonding, and π–π stacking are often observed and play a crucial role in the formation of the crystal structure.

Bond Parameters: Precise measurements of the C-Br, C-F, C=O, and other bond lengths and angles can be compared with theoretical values and data from similar structures to understand the electronic effects of the substituents.

Although no crystal structure for this compound or its derivatives is currently reported in open crystallographic databases, studies on other multi-substituted benzaldehyde derivatives have demonstrated the power of this technique in elucidating their detailed supramolecular assemblies.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Benzaldehyde
Anisaldehyde

Computational and Theoretical Investigations of 5 Bromo 2,3,4 Trifluorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution and energy levels, which are crucial determinants of a molecule's behavior.

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the electronic structure of molecules. For a detailed analysis of 5-Bromo-2,3,4-trifluorobenzaldehyde, DFT calculations, likely utilizing a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be instrumental. These calculations would focus on characterizing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO and LUMO are critical in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally signifies higher reactivity.

In the case of this compound, the electron-withdrawing effects of the bromine and fluorine atoms, in conjunction with the carbonyl group, would significantly shape the electronic landscape. It is anticipated that the HOMO would be primarily located on the aromatic ring, whereas the LUMO would be concentrated around the carbonyl group and the carbon atoms bonded to the halogen substituents.

Table 1: Predicted Molecular Orbital Characteristics

Molecular OrbitalPredicted LocalizationImplication for Reactivity
HOMOAromatic RingSite for electrophilic attack
LUMOCarbonyl Group & Halogenated CarbonsSite for nucleophilic attack

Computational chemistry, particularly DFT, is also adept at predicting various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts.

For this compound, these calculations would predict the ¹H and ¹³C NMR chemical shifts for the single aromatic proton and the seven carbon atoms within the molecule. By comparing these theoretically predicted shifts with experimentally obtained data, the structural integrity of the compound can be confirmed. The predicted chemical shifts would be heavily influenced by the electronic environment of each nucleus, which is modulated by the electron-donating and -withdrawing characteristics of the bromo, fluoro, and aldehyde functional groups.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling provides a lens to scrutinize the reactivity and selectivity of chemical reactions, offering insights that can guide synthetic efforts.

Conceptual DFT provides a set of global and local reactivity descriptors that can quantify a molecule's reactivity. Global descriptors, including electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), offer a broad overview of a molecule's reactive nature. The electrophilicity index is particularly useful as it quantifies a molecule's ability to accept electrons.

To pinpoint the most reactive sites within the molecule, local reactivity descriptors such as the Fukui function are employed. These descriptors help identify the specific atoms most susceptible to either nucleophilic or electrophilic attack. For this compound, it is expected that the aldehyde carbon would be a primary electrophilic center, while the carbonyl oxygen and the aromatic ring would serve as potential nucleophilic sites.

Table 2: Predicted Reactivity Indices and Sites

Reactivity Index/DescriptorPredicted Site of InterestType of Attack
Electrophilicity Index (Global)Entire MoleculeOverall electron-accepting ability
Fukui Function (Local)Aldehyde CarbonNucleophilic Attack
Fukui Function (Local)Carbonyl Oxygen, Aromatic RingElectrophilic Attack

A significant advantage of computational chemistry is its ability to map the potential energy surface of a reaction. This allows for the identification of reactants, products, and, most importantly, the transition states and intermediates that connect them. By calculating the activation energies associated with different potential reaction pathways, the most energetically favorable mechanism can be determined.

For reactions involving this compound, such as nucleophilic addition to the carbonyl group or nucleophilic aromatic substitution, transition state analysis can provide a detailed, step-by-step understanding of the reaction mechanism. This includes a precise picture of bond-forming and bond-breaking processes.

In instances where a reaction can yield multiple isomeric products, computational modeling can be a predictive tool for determining the regioselectivity and stereoselectivity. By comparing the activation energies of the transition states leading to the various possible products, the major product can be identified as the one formed via the lowest energy pathway.

For a substituted aromatic aldehyde like this compound, nucleophilic attack on the aromatic ring could potentially occur at several positions. Computational studies can elucidate the most probable site of substitution by evaluating the relative stabilities of the intermediates and transition states for each conceivable reaction pathway.

Conformer Analysis and Potential Energy Surface Exploration

The conformational landscape of this compound is primarily dictated by the orientation of the aldehyde group relative to the benzene (B151609) ring. Due to the sp² hybridization of the carbon atoms in the benzene ring and the aldehyde group, the molecule is largely planar. The principal conformational freedom arises from the rotation around the single bond connecting the carbonyl carbon to the aromatic ring.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface (PES) associated with this rotation. The PES maps the energy of the molecule as a function of the dihedral angle between the aldehyde group and the benzene ring.

For substituted benzaldehydes, two primary planar conformers are typically considered: O-cis and O-trans, where the carbonyl oxygen is oriented towards or away from a particular substituent, respectively. In the case of this compound, the key dihedral angle would be defined by the C2-C1-C(O)-H atoms. The planarity of the system is favored due to the stabilizing effects of π-conjugation between the aldehyde group and the aromatic ring.

Theoretical calculations would typically reveal two minima on the PES corresponding to the planar conformers, separated by a rotational barrier. The height of this barrier is influenced by a combination of steric and electronic effects from the substituents. The fluorine atoms at the 2 and 3 positions and the bromine atom at the 5 position exert both steric hindrance and electronic withdrawing effects, which can influence the relative energies of the conformers and the barrier to rotation.

A hypothetical potential energy surface exploration would likely indicate that the planar conformations are the most stable, with non-planar transition states. The relative energies of the conformers would be subtle and require high-level computational analysis to determine accurately.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C2-C1-C(O)-H)Relative Energy (kcal/mol)
Planar Conformer 10.00
Transition State~90°4-6
Planar Conformer 2180°0.1 - 0.5

Note: This table is illustrative and based on general principles of substituted benzaldehydes. Actual values would require specific quantum chemical calculations.

Investigation of Substituent Effects on Aromatic Properties and Chemical Reactivity

The presence of a bromine atom and three fluorine atoms as substituents on the benzaldehyde (B42025) ring significantly influences its aromatic character and chemical reactivity. These halogen substituents are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R), with the inductive effect generally being dominant for halogens.

Aromaticity:

The aromaticity of the benzene ring in this compound can be computationally assessed using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). The strong electron-withdrawing nature of the fluorine and bromine atoms is expected to decrease the π-electron density of the aromatic ring. This reduction in electron density generally leads to a slight decrease in the aromatic character of the ring compared to unsubstituted benzaldehyde. However, the benzene ring still retains a high degree of aromaticity.

Chemical Reactivity:

The substituents have a profound impact on the reactivity of both the aldehyde group and the aromatic ring.

Aldehyde Group Reactivity: The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the carbonyl carbon. This is because the inductive effect of the halogens pulls electron density away from the ring and, consequently, from the aldehyde group. This makes the carbonyl carbon more susceptible to nucleophilic attack. Computational studies can quantify this effect by calculating atomic charges (e.g., Mulliken, NBO) and mapping the molecular electrostatic potential (MEP). The MEP would show a more positive (blue) region around the carbonyl carbon compared to unsubstituted benzaldehyde.

Aromatic Ring Reactivity: The halogen substituents deactivate the aromatic ring towards electrophilic aromatic substitution due to their strong inductive electron withdrawal. Conversely, they activate the ring towards nucleophilic aromatic substitution (SNA r). The positions ortho and para to the electron-withdrawing groups are particularly activated for nucleophilic attack.

Computational studies can model the reaction pathways for both nucleophilic and electrophilic attacks, determining the activation energies and reaction intermediates. nih.gov Theoretical models can predict the regioselectivity of such reactions. nih.gov

Table 2: Calculated Parameters Illustrating Substituent Effects

PropertyUnsubstituted Benzaldehyde (Calculated)This compound (Expected)
NICS(1) (ppm)~ -9.0~ -7.5 to -8.5
NBO Charge on Carbonyl Carbon~ +0.45e~ +0.55e to +0.65e
Energy of LUMO (eV)~ -1.5~ -2.5 to -3.0

Note: This table presents expected trends based on established principles of substituent effects. Precise values would necessitate specific calculations.

Solvent Effect Modeling on Reaction Dynamics

The dynamics of chemical reactions involving this compound can be significantly influenced by the solvent. Computational modeling of solvent effects is crucial for understanding and predicting reaction outcomes in different media. Two primary approaches are used for this purpose: implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how the solvent's polarity affects the energies of reactants, transition states, and products. For reactions involving polar or charged species, a polar solvent would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction rate.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but can provide a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding. For reactions where specific interactions with the solvent are crucial for the reaction mechanism, explicit models are preferred.

For a reaction such as the nucleophilic addition to the carbonyl group of this compound, computational modeling could be used to study the reaction profile in various solvents. For instance, the reaction could be modeled in a non-polar solvent like hexane (B92381) and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). The calculations would likely show a lower activation barrier in DMSO due to the stabilization of the charged transition state by the polar solvent.

Molecular dynamics (MD) simulations with explicit solvent molecules can also be employed to study the dynamics of the reaction, providing information on the role of solvent reorganization and specific solute-solvent interactions throughout the reaction pathway.

Table 3: Hypothetical Calculated Activation Energies in Different Solvents

ReactionSolventDielectric ConstantCalculated Activation Energy (kcal/mol)
Nucleophilic addition to carbonylGas Phase115.0
Nucleophilic addition to carbonylHexane1.914.5
Nucleophilic addition to carbonylDMSO4710.2

Note: This table illustrates the expected trend of decreasing activation energy with increasing solvent polarity for a polar reaction mechanism. The values are hypothetical and for illustrative purposes.

Q & A

Q. What are the common synthetic strategies for preparing 5-Bromo-2,3,4-trifluorobenzaldehyde?

Methodological Answer: The synthesis typically involves sequential halogenation and formylation steps. For example:

  • Electrophilic Substitution: Introduce bromine and fluorine groups onto a benzaldehyde precursor via directed ortho/meta/para substitution. Bromination can be achieved using Br₂/FeBr₃ or NBS, while fluorination may employ HF or fluorinating agents like DAST .
  • Formylation: Use Vilsmeier-Haack or Duff reactions to introduce the aldehyde group after halogenation. Precursor compounds such as 2,3,4-trifluorotoluene derivatives (e.g., 5-Bromo-2-fluorobenzotrifluoride ) can serve as intermediates.
  • Purification: Post-synthesis, column chromatography (silica gel, hexane/EtOAc) or recrystallization (using ethanol/water) is recommended, with purity verified by GC (>95% purity, as in Kanto Reagents’ protocols ).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use GC or HPLC with a polar stationary phase (e.g., DB-5 column) to assess purity (>95% as per industrial standards ).
  • Spectroscopy:
    • ¹H/¹³C NMR: Compare chemical shifts to structurally similar compounds (e.g., 2-chloro-5-fluorobenzaldehyde ). Fluorine substituents cause deshielding in adjacent protons.
    • FT-IR: Confirm aldehyde C=O stretch (~1700 cm⁻¹) and C-Br/F vibrations (600-800 cm⁻¹).
    • Mass Spectrometry (HRMS): Validate molecular ion peaks (expected m/z: ~244 [M⁺] for C₇H₂BrF₃O).

Q. What solvents and storage conditions are optimal for this compound?

Methodological Answer:

  • Solubility: Soluble in DCM, THF, and DMSO; sparingly soluble in water. Use anhydrous solvents to prevent aldehyde oxidation.
  • Storage: Store at 0–6°C in amber vials under inert gas (Ar/N₂) to avoid photodegradation and moisture absorption. Similar bromo-fluoro compounds degrade rapidly at RT .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data caused by fluorine’s anisotropic effects?

Methodological Answer:

  • Deuterated Solvents: Use DMSO-d₆ or CDCl₃ to minimize solvent interference.
  • ²⁹F NMR: Directly analyze fluorine environments (e.g., trifluoromethyl groups in related compounds show distinct splitting ).
  • Computational Modeling: Compare experimental shifts with DFT-calculated values (e.g., PubChem’s SMILES data for analogous aldehydes ).

Q. What strategies optimize regioselectivity in halogenation reactions for polyfluorinated benzaldehydes?

Methodological Answer:

  • Directing Groups: Utilize meta-directing fluorine substituents to guide bromination. For example, 2,3,4-trifluorobenzaldehyde’s electron-withdrawing groups favor bromination at the 5-position .
  • Temperature Control: Lower temperatures (−20°C) reduce kinetic side reactions, as seen in Kanto’s synthesis of 4-Bromo-2-fluorobenzylamine hydrochloride (mp 249–254°C ).
  • Catalytic Systems: Screen Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to modulate electrophilic attack.

Q. How can discrepancies in reaction yields be systematically troubleshooted?

Methodological Answer:

  • Byproduct Analysis: Use LC-MS to identify intermediates (e.g., debrominated or over-fluorinated products).
  • Kinetic Studies: Vary reaction time/temperature. For example, 5-Bromo-2-fluorophenylacetic acid synthesis requires strict anhydrous conditions to prevent hydrolysis .
  • Cross-Validation: Compare yields with analogous reactions (e.g., 2-Bromo-5-fluorobenzoic acid synthesis achieves >95% purity via HPLC ).

Q. What are the stability implications of substituent positioning in polyhalogenated benzaldehydes?

Methodological Answer:

  • Steric Effects: Ortho-fluorine groups increase steric hindrance, reducing aldehyde reactivity. Compare with 5-Bromo-2-chlorobenzotrifluoride, where CF₃ groups stabilize the structure .
  • Electronic Effects: Electron-withdrawing substituents (e.g., -CF₃) enhance electrophilicity but may promote decomposition. Monitor via TGA (e.g., 5-Bromo-2-fluorobenzotrifluoride’s bp 162.9°C ).

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